molecular formula C28H27N3O5S B314640 ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314640
M. Wt: 517.6 g/mol
InChI Key: ILSLACGOSSTXKV-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2,4-dimethoxybenzaldehyde and 2-methyl-1H-indole. These intermediates undergo condensation reactions, cyclization, and esterification to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization and quality control are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:

  • Ethyl (2Z)-2-(hydroxyimino)-3-oxo-3-(2-pyridinyl)propanoate
  • N-(2-methoxyphenyl)acetamide
  • 2-(hydroxyimino)-N-octyl-3-oxobutanamide

These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H27N3O5S

Molecular Weight

517.6 g/mol

IUPAC Name

ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H27N3O5S/c1-6-36-27(33)24-16(3)30-28-31(25(24)19-12-11-17(34-4)13-22(19)35-5)26(32)23(37-28)14-20-15(2)29-21-10-8-7-9-18(20)21/h7-14,25,29H,6H2,1-5H3/b23-14-

InChI Key

ILSLACGOSSTXKV-UCQKPKSFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C/C4=C(NC5=CC=CC=C54)C)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S2)C

Origin of Product

United States

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